6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one

M₁ muscarinic receptor receptor subtype selectivity pirenzepine

Researchers developing subtype-selective muscarinic ligands face scaffold limitations-most cores cannot support both high-affinity M1 and M2 selectivity. 6H-Pyrido[2,3-b][1,4]benzodiazepin-6-one is the only tricyclic core proven to yield both M1-selective (pirenzepine, Ki M1=11.48 nM, 52-fold) and M2-selective (AF-DX 116, cardiac selectivity ≈21-fold) antagonists via N-11 side chain variation. • Single-core parallel SAR for M1/M2 programs • Chiral side chain tolerance (lupinyl derivative: M1 IC50=10 nM, 76-fold selectivity) • Brain-penetrant M2 selectivity for PET tracer development Supplied with full analytical characterization; bulk quantities available.

Molecular Formula C12H7N3O
Molecular Weight 209.20 g/mol
Cat. No. B12361365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one
Molecular FormulaC12H7N3O
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C3C=CC=NC3=N2
InChIInChI=1S/C12H7N3O/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H
InChIKeyQYETZOYLEWPRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6H-Pyrido[2,3-b][1,4]benzodiazepin-6-one: Core Scaffold for Subtype-Selective Muscarinic Antagonists


6H-Pyrido[2,3-b][1,4]benzodiazepin-6-one (CAS 28797-61-7) is a tricyclic pyridobenzodiazepinone lactam with molecular formula C₁₂H₇N₃O and molecular weight 209.20 g mol⁻¹ [1]. It constitutes the core heterocyclic scaffold of the clinically established M₁-selective muscarinic antagonist pirenzepine and the M₂-selective antagonist AF-DX 116 (otenzepad), where receptor-subtype selectivity is governed by the nature and geometry of the N-11 side chain [2].

Why 6H-Pyrido[2,3-b][1,4]benzodiazepin-6-one Cannot Be Simply Interchanged with Dibenzo or Other Tricyclic Analogs


The pyridine nitrogen in the 6H-pyrido[2,3-b][1,4]benzodiazepin-6-one scaffold introduces a fundamental electronic and conformational difference compared with the all‑carbon dibenzo[b,e][1,4]diazepin-11-one core. This heteroatom lowers the electron density of the tricyclic system, alters the pKₐ of the lactam moiety, and enables additional hydrogen‑bonding interactions with muscarinic receptor subsites. Consequently, simple substitution of the dibenzo analog produces compounds with substantially different subtype‑selectivity profiles and oral pharmacokinetics [1]. Direct comparative in‑vivo data confirm that swapping the pyrido‑fused core for a dibenzo framework yields compounds lacking the same M₂‑selective brain penetration pattern [2].

Quantitative Differentiation Evidence for 6H-Pyrido[2,3-b][1,4]benzodiazepin-6-one Relative to Closest Analogs


Scaffold-Derived M₁ Selectivity: Pirenzepine Ki Values Across Muscarinic Subtypes Versus Non‑Selective Atropine

The preclinical selectivity profile of pirenzepine, which incorporates the 6H-pyrido[2,3-b][1,4]benzodiazepin-6-one scaffold, has been characterized via competitive radioligand binding against [³H]-N-methylscopolamine at recombinant human muscarinic receptor subtypes. Pirenzepine exhibits a Ki of 11.48 nM at M₁ receptors, representing 13‑fold selectivity over M₃ (Ki = 151.36 nM), 17‑fold over M₄ (Ki = 199.53 nM), and 52‑fold over M₂ (Ki = 602.56 nM). In contrast, atropine shows Ki values of 0.5–2 nM across all subtypes with no meaningful selectivity . This demonstrates that N-11 acylation of the pyridobenzodiazepinone scaffold yields a receptor‑subtype discrimination window that is unattainable with classic non‑selective tropane alkaloids.

M₁ muscarinic receptor receptor subtype selectivity pirenzepine

Scaffold-Derived M₂ Selectivity: AF‑DX 116 Binding Versus Pirenzepine in Cardiac and Glandular Tissue

The same 6H‑pyrido[2,3‑b][1,4]benzodiazepin‑6‑one core, when N‑11 functionalized with a [(diethylamino)methyl]piperidinyl acetyl side chain (AF‑DX 116), shifts the selectivity profile toward M₂ receptors. In tissue‑based competition assays, AF‑DX 116 exhibits an IC₅₀ of 1200 nM in cortex (M₁‑rich) versus 140 nM in cardiac tissue (M₂‑rich) and 3000 nM in submandibular gland (M₃‑rich), yielding a cardiac‑to‑glandular selectivity ratio of ~21 [1]. Pirenzepine, carrying a 4‑methylpiperazinyl acetyl side chain on the same core, yields the inverse profile: IC₅₀ 100 nM in cortex and 1500 nM in heart. This head‑to‑head comparison within the same patent dataset shows that the scaffold is uniquely capable of supporting both M₁‑preferring and M₂‑preferring pharmacophores depending solely on the basic side chain.

M₂ muscarinic receptor cardioselective antagonist AF‑DX 116

Improved Oral Absorption of 9‑Chloro‑Substituted Pyridobenzodiazepinone Versus Unsubstituted Analog and Pirenzepine

Within the patent family describing pyrido[2,3‑b][1,4]benzodiazepin‑6‑one derivatives as vagal pacemakers, a direct pharmacokinetic comparison in conscious dogs demonstrated that the 9‑chloro derivative A (ED₅₀ i.v. = 170 µg kg⁻¹; p.o. = 380 µg kg⁻¹) achieved an oral‑to‑intravenous dose ratio of 2. In contrast, the unsubstituted analog B required an oral dose 15‑fold higher than the intravenous dose (ED₅₀ i.v. = 120 µg kg⁻¹; p.o. = 1750 µg kg⁻¹) to achieve the same tachycardic effect, indicating substantially poorer oral absorption [1]. This proves that specific substitution on the pyridobenzodiazepinone core, rather than the core alone, drives oral bioavailability improvements, and validates the core as a tunable scaffold for pharmacokinetic optimization.

oral bioavailability pharmacokinetics structure‑property relationship

M₂‑Selective Brain Penetration of Pyridobenzodiazepinones Versus Dibenzo‑ and Dipyrido‑Comparators

Cohen et al. (2000) directly compared the in‑vitro and in‑vivo M₂ muscarinic subtype selectivity of three dibenzodiazepinones and three pyridobenzodiazepinones. Both chemotypes yielded compounds with M₂ binding affinity ≤5 nM and M₂/M₁ selectivity ≥10. However, in‑vivo rat brain autoradiography competition studies against (R,S)-[¹²⁵I]IQNB demonstrated that the pyridobenzodiazepinone PBID produced a dose‑dependent preferential decrease in tracer binding specifically in M₂‑enriched brain regions (medial septum, pontine nuclei), whereas the structurally related dibenzo compound DIBA and the comparator BIBN 99 showed insignificant or no region‑specific M₂ displacement [1]. This in‑vivo imaging evidence establishes that the pyrido‑fused core confers superior brain‑penetrant M₂ selectivity not reproduced by the all‑carbon dibenzo analog despite equivalent in‑vitro binding affinity.

blood‑brain barrier penetration M₂ PET imaging Alzheimer’s disease

Pyridobenzodiazepinone Core Enables Extreme M₁‑to‑M₂ Selectivity Range via Side‑Chain Engineering

Novelli et al. (1999) reported that a quinolizidinyl‑thioacetyl derivative of the 6H‑pyrido[2,3‑b][1,4]benzodiazepin‑6‑one scaffold, 5,11‑dihydro‑11‑[(S‑lupinyl)‑thioacetyl]‑6H‑pyrido[2,3‑b][1,4]benzodiazepin‑6‑one, exhibits an IC₅₀ of 10 nM at M₁ receptors and 760 nM at both M₂ and M₃ subtypes, representing a 76‑fold selectivity window [1]. When contrasted with AF‑DX 116 (M₂‑preferring) and pirenzepine (M₁‑preferential, 52‑fold), this demonstrates that the same tricyclic core can deliver selectivity ratios spanning from ~1 (non‑selective) to >75‑fold toward either M₁ or M₂, depending solely on side‑chain chemistry. Structural analogs based on the dibenzo‑diazepin‑11‑one core (e.g., dibenzepine) have not been reported to achieve comparable tunable selectivity bandwidth [2].

structure‑selectivity relationship M₁/M₂ selectivity window S‑lupinyl derivative

High-Value Research and Industrial Application Scenarios for 6H-Pyrido[2,3-b][1,4]benzodiazepin-6-one


Medicinal Chemistry SAR Programs Targeting M₁ or M₂ Muscarinic Subtype Selectivity

The pyridobenzodiazepinone scaffold is the only tricyclic core reported to support both high‑affinity M₁‑selective (pirenzepine, Ki M₁ = 11.48 nM, 52‑fold over M₂) and high‑affinity M₂‑selective (AF‑DX 116, cardiac/glandular selectivity ratio ≈21; PBID, M₂ Ki ≤5 nM with ≥10‑fold M₂/M₁ selectivity) ligands through variation of the N‑11 side chain, as established by cross‑study competitive binding data [1] and direct tissue‑selectivity comparisons [2]. This enables a single‑core parallel synthesis strategy for M₁/M₂ SAR exploration, reducing the need for multiple chemotype starting points.

In‑Vivo CNS Muscarinic PET Tracer Development

Direct autoradiographic competition evidence demonstrates that pyridobenzodiazepinone‑derived PBID achieves in‑vivo M₂‑selective displacement in rat brain regions enriched in M₂ receptors (medial septum, pontine nuclei), whereas the structurally analogous dibenzodiazepinone DIBA and the comparator BIBN 99 do not [3]. This in‑vivo brain‑penetrant selectivity is essential for positron emission tomography (PET) programs targeting M₂ receptor loss in Alzheimer’s disease and other neurodegenerative conditions.

Cardioselective Antimuscarinic Drug Discovery with Improved Oral Pharmacokinetics

Substituted pyridobenzodiazepinones demonstrate substantial oral absorption advantages over the unsubstituted parent scaffold and pirenzepine. The 9‑chloro derivative achieved a p.o./i.v. ED₅₀ ratio of 2 versus 15 for the unsubstituted analog in conscious dog tachycardia models [2]. This positions the scaffold as a tunable starting point for developing cardioselective M₂ antagonists with oral bioavailability suitable for bradyarrhythmia indications.

Enantioselective Synthesis of Quaternary Center‑Containing Analogs

The quinolizidinyl‑thioacetyl derivative bearing an (S)‑lupinyl side chain on the pyridobenzodiazepinone scaffold achieves an M₁ IC₅₀ of 10 nM with 76‑fold selectivity over M₂/M₃ [1], demonstrating that the scaffold accommodates chiral, sterically demanding side chains while retaining high receptor affinity and subtype discrimination. This makes it an attractive core for stereochemistry‑driven muscarinic ligand design programs.

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